Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate
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Overview
Description
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of nicotinic acid and is often used in various chemical synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate typically involves the reaction of nicotinic acid derivatives with methylamine. The process often includes steps such as esterification and amination. For instance, nicotinic acid can be esterified using methanol in the presence of a strong acid catalyst to form methyl nicotinate. This intermediate can then be reacted with methylamine under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Methyl 6-methylpyridine-3-carboxylate: Similar in structure but lacks the methylamino group.
Methyl nicotinate: A simpler ester derivative of nicotinic acid.
Nicotinamide: A related compound with a different functional group.
Uniqueness: Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylamino group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.
Biological Activity
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C10H12N2O2 |
Molecular Weight | 192.22 g/mol |
IUPAC Name | This compound |
CAS Number | [insert CAS number] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system. Research indicates that it may act as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype, which is implicated in cognitive processes and sensory gating.
- Receptor Interaction : The compound enhances the activity of acetylcholine and other agonists at the α7 nAChRs, suggesting its role as a positive allosteric modulator .
- Neuroprotective Effects : Studies have shown that compounds similar to this compound can protect neurons from oxidative stress and excitotoxicity, common mechanisms in neurodegenerative diseases .
Biological Studies and Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrate that this compound exhibits significant modulation of α7 nAChRs, with EC50 values indicating potent activity at micromolar concentrations. For example, related compounds showed EC50 values ranging from 0.18 µM to 1 µM in enhancing receptor responses .
- Cellular Studies : In cellular models, the compound has been shown to increase neuronal survival rates under conditions mimicking neurodegeneration. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
Case Studies
- Cognitive Enhancement : A study involving aged rats treated with this compound demonstrated improved performance in memory tasks compared to control groups. The results indicated enhanced synaptic plasticity and neurotransmitter release associated with nAChR activation .
- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines revealed that it could inhibit proliferation in certain types of cancer cells, possibly through modulation of apoptotic pathways . Further studies are required to elucidate these mechanisms.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 6-(methylaminomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-10-6-8-4-3-7(5-11-8)9(12)13-2/h3-5,10H,6H2,1-2H3 |
InChI Key |
PKYCRULWUHRDJV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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